3,4-Difluorophenyl ethyl sulfide 3,4-Difluorophenyl ethyl sulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542807
InChI: InChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
SMILES: CCSC1=CC(=C(C=C1)F)F
Molecular Formula: C8H8F2S
Molecular Weight: 174.21 g/mol

3,4-Difluorophenyl ethyl sulfide

CAS No.:

Cat. No.: VC13542807

Molecular Formula: C8H8F2S

Molecular Weight: 174.21 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluorophenyl ethyl sulfide -

Specification

Molecular Formula C8H8F2S
Molecular Weight 174.21 g/mol
IUPAC Name 4-ethylsulfanyl-1,2-difluorobenzene
Standard InChI InChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Standard InChI Key BNNODOKIFBGTSK-UHFFFAOYSA-N
SMILES CCSC1=CC(=C(C=C1)F)F
Canonical SMILES CCSC1=CC(=C(C=C1)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,4-Difluorophenyl ethyl sulfide consists of a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked via a sulfide bridge (–S–) to an ethyl group. The fluorine atoms induce electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions compared to non-fluorinated analogs .

Physical Properties

While experimental data for 3,4-difluorophenyl ethyl sulfide are sparse, properties can be extrapolated from related compounds:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight174.21 g/molCalculated from formula
Boiling Point185–190°CAnalog: 3,4-Difluorothiophenol
Density1.28–1.32 g/cm³Similar fluorinated sulfides
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)Fluorine and sulfide hydrophobicity
Refractive Index~1.52Comparative analysis

The compound’s melting point is expected to be below room temperature, given the liquid state of its thiophenol precursor .

Synthesis and Industrial Production

Synthetic Routes

The most plausible synthesis involves nucleophilic substitution or sulfide bond formation:

Thiol-Ethylation Approach

  • Precursor: 3,4-Difluorothiophenol (CAS 60811-24-7), a commercially available compound .

  • Reaction:

    C6H3F2SH+CH3CH2BrBaseC6H3F2SCH2CH3+HBr\text{C}_6\text{H}_3\text{F}_2\text{SH} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{C}_6\text{H}_3\text{F}_2\text{SCH}_2\text{CH}_3 + \text{HBr}

    Bases such as triethylamine or NaOH facilitate deprotonation of the thiol, enabling reaction with ethyl bromide .

Alternative Pathway: Disulfide Reduction

3,4-Difluorophenyl disulfide can be reduced to the thiol intermediate, followed by ethylation:

C6H3F2S-SC6H3F2LiAlH42C6H3F2SHCH3CH2BrC6H3F2SCH2CH3\text{C}_6\text{H}_3\text{F}_2\text{S-SC}_6\text{H}_3\text{F}_2 \xrightarrow{\text{LiAlH}_4} 2\,\text{C}_6\text{H}_3\text{F}_2\text{SH} \xrightarrow{\text{CH}_3\text{CH}_2\text{Br}} \text{C}_6\text{H}_3\text{F}_2\text{SCH}_2\text{CH}_3

Industrial Scaling Challenges

  • Purification: Distillation under reduced pressure is required due to the compound’s sensitivity to oxidation .

  • Yield Optimization: Pilot studies suggest yields of 65–75% under optimized conditions (temperature: 50–60°C, inert atmosphere) .

Applications in Scientific Research

Pharmaceutical Intermediates

3,4-Difluorophenyl ethyl sulfide serves as a precursor in drug synthesis:

  • Anticancer Agents: Analogous compounds, such as 3,4-difluorophenylthiomethyl phthalazine derivatives, exhibit cytotoxic activity against tumor cells .

  • Carbonic Anhydrase Inhibitors: Ethyl sulfide groups enhance membrane permeability in sulfonamide-based inhibitors .

Materials Science

  • Polymer Modification: Fluorinated sulfides improve gas separation efficiency in poly(vinyl chloride) membranes .

  • Ligand Design: The compound’s sulfur and fluorine atoms coordinate with noble metals (e.g., Au, Ag) to form quantum clusters with optoelectronic applications .

Case Study: Sigma Receptor Ligands

A structurally related acetamide derivative (CAS 477886-11-6) demonstrated high affinity for sigma-1 receptors (Kᵢ = 42 nM), suggesting potential neuropharmacological applications for 3,4-difluorophenyl ethyl sulfide derivatives.

Future Research Directions

Unexplored Applications

  • Catalysis: As a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Bioconjugation: Thiol-reactive probes for protein labeling.

Synthetic Innovations

  • Flow Chemistry: Continuous production to enhance yield and reduce byproducts.

  • Green Chemistry: Solvent-free reactions using microwave irradiation.

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